molecular formula C11H17NO B2432647 2,5-Dimethyl-4-propoxyaniline CAS No. 1216243-93-4

2,5-Dimethyl-4-propoxyaniline

Cat. No.: B2432647
CAS No.: 1216243-93-4
M. Wt: 179.263
InChI Key: WSRXKJHJFLLHMB-UHFFFAOYSA-N
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Description

2,5-Dimethyl-4-propoxyaniline ( 1216243-93-4) is a substituted aniline derivative with the molecular formula C11H17NO and a molecular weight of 179.26 g/mol. This compound is supplied for research and development purposes and is labeled with the precaution that it is for Research Use Only ; it is not intended for diagnostic or therapeutic applications, nor for human consumption . As a derivative of aniline, this chemical belongs to a class of compounds that serve as fundamental building blocks in polymer science. Specifically, substituted anilines like this compound are key monomers in the synthesis of polyaniline (PANI) derivatives . Polyaniline is a well-known conducting polymer valued for its high electrical conductivity and environmental stability in its doped state. Researchers modify the aniline monomer with various substituents, such as the methyl and propoxy groups found on this compound, to enhance the solubility and processability of the resulting polymer, which can otherwise be difficult to work with . The incorporation of alkyl and alkoxy chains is a common strategy to improve the material's properties without significantly compromising its electroactive characteristics. Consequently, this reagent holds significant value for researchers in the field of organic electronics and advanced materials . Its primary applications include the development of novel electroactive polymers for use in sensors, energy storage devices, corrosion inhibitors, and electromagnetic shielding materials . The propoxy substituent at the para-position relative to the amine group is particularly noteworthy, as structural modifications at this site directly influence the electronic properties and chain packing of the resulting macromolecule, allowing scientists to fine-tune material performance for specific applications.

Properties

IUPAC Name

2,5-dimethyl-4-propoxyaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO/c1-4-5-13-11-7-8(2)10(12)6-9(11)3/h6-7H,4-5,12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSRXKJHJFLLHMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC(=C(C=C1C)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dimethyl-4-propoxyaniline typically involves the alkylation of 2,5-dimethylaniline with propyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like dimethylformamide. The general reaction scheme is as follows:

2,5-Dimethylaniline+Propyl BromideThis compound+HBr\text{2,5-Dimethylaniline} + \text{Propyl Bromide} \rightarrow \text{this compound} + \text{HBr} 2,5-Dimethylaniline+Propyl Bromide→this compound+HBr

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding quinone derivatives.

    Reduction: The compound can be reduced to form the corresponding amine derivatives.

    Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.

Major Products Formed:

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

2,5-Dimethyl-4-propoxyaniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: Used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2,5-Dimethyl-4-propoxyaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The propoxy group and the methyl substitutions on the benzene ring can influence the compound’s binding affinity and specificity. The exact pathways and targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

    2,5-Dimethylaniline: Lacks the propoxy group, leading to different chemical properties and reactivity.

    4-Propoxyaniline: Lacks the methyl groups, which can affect its binding and interaction with molecular targets.

    2,4-Dimethyl-5-propoxyaniline: A positional isomer with different substitution patterns on the benzene ring.

Uniqueness: 2,5-Dimethyl-4-propoxyaniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Biological Activity

2,5-Dimethyl-4-propoxyaniline is an organic compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, pharmacological properties, and relevant case studies.

  • Molecular Formula : C12H17N
  • Molecular Weight : 191.27 g/mol
  • Structure : The compound features a propoxy group attached to an aniline structure with methyl substitutions at the 2 and 5 positions.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in metabolic pathways. For instance, studies indicate that it may act as a competitive inhibitor for certain cytochrome P450 enzymes, which are crucial for drug metabolism and synthesis of steroid hormones.
  • Receptor Modulation : The compound has demonstrated the ability to modulate receptor activity, particularly in the central nervous system. This modulation may influence neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases.

Antimicrobial Activity

This compound has exhibited antimicrobial properties against various bacterial strains. In vitro studies have shown significant inhibition of growth for both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for selected bacterial strains are summarized in Table 1.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Anticancer Potential

Recent research has explored the anticancer potential of this compound. In cell line studies, it has shown promise as an anti-proliferative agent against various cancer types. The IC50 values for different cancer cell lines are listed in Table 2.

Cancer Cell LineIC50 (µM)
HeLa (Cervical Cancer)10
MCF-7 (Breast Cancer)15
A549 (Lung Cancer)20

Case Studies

  • Neuroprotective Effects : A study conducted on animal models demonstrated that administration of this compound resulted in reduced neuroinflammation and improved cognitive functions. The compound was found to downregulate pro-inflammatory cytokines such as TNF-alpha and IL-6.
  • Cardiovascular Benefits : Another investigation highlighted the cardioprotective effects of this compound in ischemic heart disease models. It was observed that treatment led to decreased myocardial infarction size and improved cardiac function post-reperfusion.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,5-Dimethyl-4-propoxyaniline, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves alkylation of 4-amino-2,5-dimethylphenol with propyl bromide under basic conditions. Key parameters include:

  • Temperature : Elevated temperatures (80–100°C) improve reaction kinetics but may lead to side reactions like over-alkylation .
  • Catalyst : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhances solubility and accelerates reaction rates .
  • Purification : Column chromatography with silica gel (eluent: hexane/ethyl acetate, 7:3) resolves unreacted starting materials and byproducts. Typical yields range from 60–75% under optimized conditions.

Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?

  • Methodological Answer :

  • 1H NMR : Expect signals for the aromatic protons (δ 6.5–7.0 ppm, split due to substituents), methyl groups (δ 2.2–2.5 ppm), and propoxy chain (δ 1.0–1.5 ppm for CH3, δ 3.3–3.7 ppm for OCH2) .
  • 13C NMR : Key peaks include aromatic carbons (110–150 ppm), methoxy carbons (~55 ppm), and methyl groups (~20 ppm).
  • IR : Stretching vibrations for NH2 (~3400 cm⁻¹), C-O (~1250 cm⁻¹), and aromatic C=C (~1600 cm⁻¹) confirm functional groups.

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported stability data for this compound under oxidative conditions?

  • Methodological Answer : Conflicting stability reports may arise from differences in:

  • Oxidizing Agents : Compare results using H2O2 (mild) vs. KMnO4 (strong). For example, H2O2 may yield quinone derivatives, while KMnO4 could degrade the propoxy chain .
  • pH Effects : Oxidative stability in acidic (pH < 4) vs. alkaline (pH > 9) media should be tested via HPLC-MS to track degradation pathways.
  • Temperature Control : Isothermal stability studies (25°C vs. 40°C) clarify thermal contributions to degradation kinetics.

Q. How can computational modeling (DFT, MD) predict the reactivity of this compound in catalytic systems?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks. For instance, the amino group’s lone pair (HOMO) may dominate reactivity .
  • Molecular Dynamics (MD) : Simulate interactions with catalysts (e.g., Pd/C) to model hydrogenation pathways and identify steric hindrance from the propoxy group.
  • Validation : Correlate computational predictions with experimental kinetic data (e.g., rate constants for hydrogenolysis).

Data Analysis & Experimental Design

Q. How should researchers address discrepancies in chromatographic purity assessments of this compound?

  • Methodological Answer :

  • HPLC Method Optimization : Use a C18 column with a gradient of acetonitrile/water (0.1% TFA). Adjust flow rate (1.0–1.5 mL/min) to resolve co-eluting impurities .
  • Standardization : Compare retention times against a certified reference material (CRM) to validate peak identity.
  • Statistical Analysis : Apply ANOVA to evaluate inter-laboratory variability in purity measurements (e.g., due to column aging).

Q. What mechanistic insights explain the compound’s selectivity in cross-coupling reactions?

  • Methodological Answer :

  • Steric Effects : The 2,5-dimethyl groups hinder ortho-substitution, directing reactions to the para-position.
  • Electronic Effects : The propoxy group’s electron-donating nature activates the ring for electrophilic substitution, while the amino group serves as a directing moiety .
  • Case Study : Suzuki-Miyaura coupling with aryl boronic acids shows higher yields for para-substituted products (>80%) vs. meta (<10%) under Pd(OAc)2 catalysis.

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